molecular formula C22H19ClN4O B2519876 (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide CAS No. 1181468-34-7

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide

Cat. No. B2519876
CAS RN: 1181468-34-7
M. Wt: 390.87
InChI Key: RBGPJYOZSQVEGW-UHFFFAOYSA-N
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Description

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C22H19ClN4O and its molecular weight is 390.87. The purity is usually 95%.
BenchChem offers high-quality (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of diverse heterocyclic compounds, demonstrating its versatility as a precursor in organic chemistry. Studies have detailed the preparation of aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups, showcasing the compound's role in developing materials with specific physical properties, such as solubility and thermal stability (Kim et al., 2016).

Anticancer Applications

  • Several derivatives have been synthesized and evaluated for their anticancer activity. For instance, novel series of substituted heterocycles with a trimethoxyphenyl scaffold, similar in structure to the queried compound, have been prepared and showed promising results as anticancer agents against various cancer cell lines (Ali et al., 2017). Another study synthesized pyrazolopyrimidines derivatives that exhibited anticancer and anti-5-lipoxygenase activities, indicating potential therapeutic applications (Rahmouni et al., 2016).

Antimicrobial and Anti-inflammatory Properties

  • Compounds related to the queried chemical structure have been explored for their antimicrobial and anti-inflammatory properties. Microwave-assisted synthesis of pyrazoline derivatives showed significant in vivo antiinflammatory activity, along with potent antibacterial activity, highlighting their potential in pharmaceutical applications (Ravula et al., 2016).

Material Science and Polymer Chemistry

  • The structural motif of the compound has been utilized in the synthesis of soluble and fusible polyamides and polyimides containing pyrazoline moieties, demonstrating its application in creating heat-resistant resins. These materials showed remarkable solubility and thermal stability, making them suitable for advanced engineering applications (Mikroyannidis, 1997).

properties

IUPAC Name

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O/c1-14-8-15(2)21(16(3)9-14)26-22(28)18(11-24)10-17-12-25-27(13-17)20-6-4-19(23)5-7-20/h4-10,12-13H,1-3H3,(H,26,28)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGPJYOZSQVEGW-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide

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